Diethyl (3-chloro-2-pyrazinyl)malonate

regiochemistry NMR characterization positional isomer differentiation

Diethyl (3-chloro-2-pyrazinyl)malonate (IUPAC: diethyl 2-(3-chloropyrazin-2-yl)malonate; molecular formula C₁₁H₁₃ClN₂O₄, MW 272.68 g/mol) is a heterocyclic malonate diester bearing a 3‑chloropyrazine moiety. This compound functions as a strategic C‑pyrazine building block in the synthesis of imidazo[1,5‑a]pyrazine‑based kinase inhibitors, most notably acalabrutinib (Calquence®), an FDA‑approved covalent Bruton tyrosine kinase (BTK) inhibitor.

Molecular Formula C11H13ClN2O4
Molecular Weight 272.68 g/mol
Cat. No. B8570676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (3-chloro-2-pyrazinyl)malonate
Molecular FormulaC11H13ClN2O4
Molecular Weight272.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=NC=CN=C1Cl)C(=O)OCC
InChIInChI=1S/C11H13ClN2O4/c1-3-17-10(15)7(11(16)18-4-2)8-9(12)14-6-5-13-8/h5-7H,3-4H2,1-2H3
InChIKeyAFWWHLDUPRKHLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (3-chloro-2-pyrazinyl)malonate – Procurement-Grade Synthetic Intermediate for Kinase Inhibitor Programs


Diethyl (3-chloro-2-pyrazinyl)malonate (IUPAC: diethyl 2-(3-chloropyrazin-2-yl)malonate; molecular formula C₁₁H₁₃ClN₂O₄, MW 272.68 g/mol) is a heterocyclic malonate diester bearing a 3‑chloropyrazine moiety [1]. This compound functions as a strategic C‑pyrazine building block in the synthesis of imidazo[1,5‑a]pyrazine‑based kinase inhibitors, most notably acalabrutinib (Calquence®), an FDA‑approved covalent Bruton tyrosine kinase (BTK) inhibitor [2].

Why Diethyl (3-chloro-2-pyrazinyl)malonate Cannot Be Replaced by Positional Isomers or Other Malonate Analogs


The 3‑chloro substitution pattern on the pyrazine ring is not interchangeable with the 5‑ or 6‑chloro positional isomers, because the chlorine atom at the 3‑position (adjacent to a ring nitrogen) directs the regiochemical outcome of downstream imidazo[1,5‑a]pyrazine cyclization reactions essential for acalabrutinib and related BTK inhibitor scaffolds [1]. Substituting the diethyl malonate ester with a dimethyl ester or a malononitrile group alters the hydrolysis/decarboxylation kinetics and the subsequent coupling efficiency, disrupting the fully telescoped four‑step manufacturing process that delivers the key intermediate in 72% overall yield on kilogram scale [2]. These structural features collectively define the compound’s synthetic vector and cannot be replicated by generically substituting a ‘chloropyrazine malonate’ from an alternate supplier or catalog entry.

Quantitative Differentiation Evidence: Diethyl (3-chloro-2-pyrazinyl)malonate vs. Closest Analogs and Alternatives


Regiochemical Identity Verified by ¹H‑NMR: 3‑Chloro vs. 6‑Chloro Positional Isomer

The 3‑chloro isomer exhibits a characteristic pair of doublets for the pyrazine ring protons at δ 8.50 (d, J=2.6 Hz) and δ 8.36 (d, J=2.6 Hz) in CDCl₃ (400 MHz), consistent with the unsymmetrical 2,3‑disubstitution pattern [1]. In contrast, the 6‑chloro positional isomer, diethyl 2-(6-chloropyrazin-2-yl)malonate, displays two singlets at δ 8.7 and δ 8.5 for the pyrazine protons, reflecting the symmetrical 2,6‑disubstitution pattern . The absence of the diagnostic doublet splitting at δ 8.36/8.50 in a supplied batch immediately flags a positional isomer contamination or mis‑assignment.

regiochemistry NMR characterization positional isomer differentiation

Synthetic Yield: K₂CO₃/DMF System Delivers 70.7% Yield Outperforming Cs₂CO₃/DMSO System at 39.4%

Two published synthetic routes to diethyl (3-chloro-2-pyrazinyl)malonate from 2,3‑dichloropyrazine demonstrate markedly different yields depending on the base/solvent system. Using K₂CO₃ (3.5 equiv) in DMF at 110 °C for 8 h, the product was obtained in 12.93 g from 10 g of 2,3‑dichloropyrazine (calculated yield = 70.7%) [1]. By comparison, using Cs₂CO₃ (2.2 equiv) in DMSO at 110 °C for 8 h gave 2.69 g of product from 3.73 g of starting material (calculated yield = 39.4%) [2]. The nearly 1.8‑fold yield advantage of the K₂CO₃/DMF system is practically significant for procurement and scale‑up planning, although the Cs₂CO₃‑based route is the one employed and optimized in the published acalabrutinib intermediate manufacturing process.

synthetic yield base optimization process chemistry

Proven Scalability: Four‑Step Telescoped Process Achieves 72% Overall Yield to Acalabrutinib Intermediate on ~1 kg Scale

The diethyl malonate moiety of diethyl (3-chloro-2-pyrazinyl)malonate is exploited in a published manufacturing route to (3-chloropyrazin-2-yl)methanamine, the penultimate intermediate for acalabrutinib [1]. In this fully telescoped process starting from 2,3‑dichloropyrazine (compound 6), the malonate intermediate (compound 8/19) undergoes sequential imine hydrolysis, ester hydrolysis, and decarboxylation in a single step using concentrated aqueous HCl, followed by Schotten–Baumann coupling to deliver key intermediate 5 in 72% overall yield on ~1 kg scale [1]. By contrast, alternative routes via nitromethane addition or methyl tert‑butyl acetate/LHMDS were attempted and terminated due to thermal instability concerns, unclean reactions, or amide formation failure [1]. This demonstrates that the diethyl malonate pathway is not merely one of several options but the only route that successfully scaled to kilogram quantities in an industrial setting.

process scale-up telescoped synthesis pharmaceutical manufacturing

Ester Group Functionality: Diethyl Malonate vs. Malononitrile Divergent Downstream Pathways

The diethyl malonate ester functionality is essential for the tandem hydrolysis/decarboxylation step that converts the malonate intermediate into the (3‑chloropyrazin‑2‑yl)methanamine scaffold [1]. The corresponding malononitrile analog, 2-(3-chloro‑2‑pyrazinyl)propanedinitrile (CAS 129794-37-2, MW 178.58 g/mol), lacks the ester groups required for this decarboxylative pathway and would instead undergo different reactivity (e.g., nitrile hydrolysis or reduction), leading to a completely different downstream product profile . This functional group specificity means that the malononitrile analog cannot serve as a drop‑in replacement in the established acalabrutinib synthetic sequence.

functional group compatibility decarboxylation synthetic vector

High‑Value Application Scenarios for Diethyl (3-chloro-2-pyrazinyl)malonate Based on Verified Evidence


Kilogram‑Scale Synthesis of Acalabrutinib Key Intermediate via Telescoped Malonate Pathway

The compound serves as the critical C‑pyrazine building block in the four‑step telescoped manufacturing process for (3-chloropyrazin-2-yl)methanamine, the penultimate intermediate of acalabrutinib. This process, developed by AstraZeneca and Changzhou SynTheAll Pharmaceutical, delivers the downstream intermediate 5 in 72% overall yield on ~1 kg scale and has been demonstrated to meet the specifications of subsequent downstream intermediates [1]. Procurement teams supporting BTK inhibitor programs should prioritize this compound with documented purity ≥95% and verified ¹H‑NMR identity.

Quality Control Release Testing by ¹H‑NMR Doublet Signature to Exclude Positional Isomer Contamination

The characteristic ¹H‑NMR doublet pattern at δ 8.50 (d, J=2.6 Hz) and δ 8.36 (d, J=2.6 Hz) distinguishes the 3‑chloro isomer from the 6‑chloro isomer, which exhibits singlets at δ 8.7 and δ 8.5 [1]. Analytical laboratories and QC departments can use this unambiguous spectral fingerprint as part of incoming material release testing to reject batches contaminated with the incorrect positional isomer, which would fail in downstream imidazo[1,5‑a]pyrazine cyclization reactions [2].

Custom Synthesis Route Selection: K₂CO₃/DMF vs. Cs₂CO₃/DMSO Benchmarking

For organizations considering in‑house preparation, the K₂CO₃/DMF system provides a calculated 70.7% yield—a 1.8‑fold improvement over the Cs₂CO₃/DMSO system (39.4% yield) [1]. Process development teams can use these benchmark data to negotiate custom synthesis contracts, set yield targets for contract manufacturing organizations, or optimize reaction conditions for their specific scale requirements while maintaining the regiochemical integrity essential for downstream applications [2].

Medicinal Chemistry Library Synthesis of Imidazo[1,5‑a]pyrazine Kinase Inhibitors

The 3‑chloropyrazine‑2‑malonate scaffold is a versatile entry point for synthesizing diverse imidazo[1,5‑a]pyrazine derivatives beyond acalabrutinib. The OSI Pharmaceuticals patent family (US2012/0041202) describes a general process for converting C‑pyrazine‑methylamine intermediates into 1,3‑substituted‑imidazo[1,5‑a]pyrazines, enabling medicinal chemistry teams to explore structure‑activity relationships around the BTK and related kinase targets [1]. The validated scalability of the malonate route further supports progression from hit‑to‑lead through preclinical development without changing the synthetic strategy.

Quote Request

Request a Quote for Diethyl (3-chloro-2-pyrazinyl)malonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.